molecular formula C8H4BrClF2O B13717776 5'-Bromo-2',3'-difluorophenacyl chloride

5'-Bromo-2',3'-difluorophenacyl chloride

Cat. No.: B13717776
M. Wt: 269.47 g/mol
InChI Key: LGWKIJUYOAUOFI-UHFFFAOYSA-N
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Description

5’-Bromo-2’,3’-difluorophenacyl chloride is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-difluorophenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method includes the bromination of 2’,3’-difluorophenacyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 5’-Bromo-2’,3’-difluorophenacyl chloride may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-difluorophenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5’-Bromo-2’,3’-difluorophenacyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-difluorophenacyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or cross-coupling in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2,3-Difluorophenacyl bromide
  • 5-Bromo-2’,3’-difluorophenacyl bromide

Comparison

Compared to similar compounds, 5’-Bromo-2’,3’-difluorophenacyl chloride is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. Its difluoro substitution also imparts distinct electronic properties, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(5-bromo-2,3-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-4-1-5(7(13)3-10)8(12)6(11)2-4/h1-2H,3H2

InChI Key

LGWKIJUYOAUOFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)F)F)Br

Origin of Product

United States

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